molecular formula C17H28O5 B1665780 Arteether CAS No. 75887-54-6

Arteether

Cat. No.: B1665780
CAS No.: 75887-54-6
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-XQLAAWPRSA-N
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Mechanism of Action

Target of Action

Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum . The precise primary target of artemisinin and its derivatives, including this compound, remains unclear .

Mode of Action

This compound is a schizonticidal drug. It contains endoperoxide bridges that are cleaved upon binding with haeme, a byproduct of hemoglobin degradation . This cleavage liberates highly active free radicals that bind to membrane proteins, causing lipid peroxidation and damaging the endoplasmic reticulum . This process inhibits protein synthesis, leading to the lysis of the parasite .

Biochemical Pathways

This compound, like other artemisinin derivatives, generates reactive oxygen species (ROS) and free radicals within the malaria parasite . These radicals may target essential parasite macromolecules, causing the parasite’s death . The endoperoxide bond in this compound could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals .

Pharmacokinetics

This compound is metabolized into the active metabolite dihydroartemisinin (DHA) in the body . The pharmacokinetics and bioavailability of this compound have been investigated in rats after single intravenous, intramuscular, and intragastric doses . After oral administration, low bioavailability (19–35%) was observed for all five drugs .

Result of Action

The action of this compound results in the reduction of the number of malarial parasites, providing rapid symptomatic relief . Its anti-proliferation effects have been observed mostly in Hepatocellular Carcinoma (HCC) cell lines . DHA, the active metabolite of this compound, inhibited the proliferation of human HCC cells in a dose- and time-dependent manner .

Action Environment

The efficacy of this compound, like other artemisinin derivatives, can be influenced by various environmental factors. For instance, the rate and extent of development of resistance to artemisinin-based drugs will determine their future use . Better understanding of mechanisms of action and resistance and policy initiatives to prevent or delay resistance will be crucial .

Biochemical Analysis

Biochemical Properties

Arteether plays a crucial role in biochemical reactions by interacting with various biomolecules within the malaria parasite. The compound is known to interact with heme, a component of hemoglobin, within the parasite’s digestive vacuole. The interaction between this compound and heme leads to the generation of reactive oxygen species, which cause oxidative damage to the parasite’s cellular components . Additionally, this compound has been shown to inhibit the activity of several enzymes involved in the parasite’s metabolic pathways, further contributing to its antimalarial effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those of the malaria parasite. It disrupts the parasite’s cellular processes by inducing oxidative stress, leading to the accumulation of reactive oxygen species. This oxidative stress damages the parasite’s cellular membranes, proteins, and DNA, ultimately resulting in cell death . This compound also affects the host’s immune cells by modulating the production of cytokines, which are signaling molecules that regulate immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to heme within the parasite’s digestive vacuole, leading to the cleavage of its peroxide bond and the generation of reactive oxygen species . These reactive oxygen species cause oxidative damage to the parasite’s cellular components, including lipids, proteins, and nucleic acids. Additionally, this compound inhibits the activity of enzymes involved in the parasite’s metabolic pathways, such as the electron transport chain and glycolysis, further contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability, with a relatively long shelf life under proper storage conditions . Its efficacy can decrease over time due to degradation, particularly when exposed to light and heat. Long-term studies have shown that this compound can have sustained antimalarial effects, but its potency may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively clears malaria parasites from the bloodstream without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimalarial efficacy but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the malaria parasite. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various endogenous and exogenous compounds . This compound’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites within the parasite. Additionally, this compound’s metabolism in the host involves its conversion to dihydroartemisinin, an active metabolite that also exhibits antimalarial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cellular membranes and accumulate within the parasite’s digestive vacuole . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within the parasite and host cells. Its lipophilicity also contributes to its accumulation in fatty tissues, which can affect its overall distribution and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the digestive vacuole of the malaria parasite. This localization is crucial for its antimalarial activity, as it allows this compound to interact with heme and generate reactive oxygen species . This compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments within the parasite. These modifications ensure that this compound exerts its effects precisely where they are needed to combat the malaria parasite .

Preparation Methods

Artemotil is synthesized from artemisinin through a series of chemical reactions. The process involves the reduction of artemisinin to dihydroartemisinin, followed by etherification to produce artemotil . The industrial production of artemotil typically involves the following steps:

Chemical Reactions Analysis

Artemotil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include various artemisinin derivatives and dihydroartemisinin .

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNIRQVMRLPIQ-XQLAAWPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75887-54-6
Record name Arteether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75887-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemotil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEMOTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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